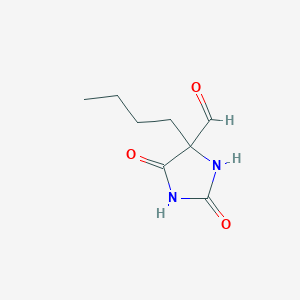

4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde

Description

4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde is a heterocyclic organic compound characterized by an imidazolidine core substituted with a butyl group at the 4-position, a carbaldehyde moiety, and two ketone groups at the 2- and 5-positions. This structure confers unique physicochemical properties, including polarity from the carbaldehyde and ketone functionalities, and lipophilicity from the butyl chain. Such features make it a candidate for pharmaceutical and materials science research, particularly in studies involving molecular interactions or reactivity modulation .

Properties

CAS No. |

6974-17-0 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-butyl-2,5-dioxoimidazolidine-4-carbaldehyde |

InChI |

InChI=1S/C8H12N2O3/c1-2-3-4-8(5-11)6(12)9-7(13)10-8/h5H,2-4H2,1H3,(H2,9,10,12,13) |

InChI Key |

NIEJUAWTRIVLJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a butyl-substituted urea derivative with an aldehyde precursor, followed by cyclization to

Biological Activity

4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 184.19 g/mol

- IUPAC Name : 4-butyl-2,5-dioxoimidazolidine-4-carbaldehyde

Structural Insights

The imidazolidine ring system is known for its diverse biological activities. The presence of the butyl group and aldehyde functional group in this compound may contribute to its interaction with various biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial activity. For instance, research on similar structures showed potent antibacterial effects against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde | Staphylococcus aureus | TBD |

| Imidazolidine Derivative A | Escherichia coli | 16 |

| Imidazolidine Derivative B | Klebsiella pneumoniae | 32 |

Anticancer Activity

Imidazolidine derivatives have shown promise in anticancer research. For example, compounds similar to 4-butyl-2,5-dioxo-imidazolidine demonstrated selective cytotoxicity against various cancer cell lines with low toxicity towards normal cells. The mechanism typically involves apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy

A study evaluated the anticancer activity of a related imidazolidine derivative against several cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

The results indicated that the compound exhibited GI values ranging from 15 to 30 μM across different cell lines, suggesting a broad-spectrum anticancer potential.

The biological activity of 4-butyl-2,5-dioxo-imidazolidine-4-carbaldehyde may be attributed to its ability to interact with key enzymes and receptors involved in cellular processes. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .

- Cell Membrane Disruption : Some derivatives act by disrupting bacterial cell membranes, leading to cell death .

Structural Comparisons

When compared to other imidazolidine derivatives, 4-butyl-2,5-dioxo-imidazolidine stands out due to its specific substituents which may enhance its lipophilicity and membrane penetration capabilities.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde | TBD | Moderate | Butyl group enhances lipophilicity |

| Imidazolidine Derivative A | High | Low | Lacks aldehyde functionality |

| Imidazolidine Derivative B | Moderate | High | Contains halogen substituents |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that compounds with similar imidazolidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 2,5-dioxoimidazolidines have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

- Case Study : A study demonstrated that 4-butyl derivatives inhibited the proliferation of colon cancer cells through modulation of key regulatory proteins .

-

Antimicrobial Properties

- Efficacy Against Pathogens : Compounds related to 4-butyl-2,5-dioxo-imidazolidine-4-carbaldehyde have been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazolidine ring enhances interaction with bacterial membranes, leading to increased permeability and cell death .

- Data Table :

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde | E. coli | 15 |

| 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde | S. aureus | 18 |

- Neuroprotective Effects

- Research Findings : Studies have indicated that imidazolidine derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases . The compound's ability to modulate neuroinflammatory pathways presents a potential therapeutic avenue for conditions like Alzheimer's disease.

- Case Study : A recent investigation into the neuroprotective effects of related compounds showed a significant reduction in neuronal apoptosis in models of oxidative stress .

Synthetic Approaches

The synthesis of 4-butyl-2,5-dioxo-imidazolidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Condensation Reactions : The initial step involves the condensation of butyric acid derivatives with imidazole or its derivatives under acidic conditions.

- Oxidative Cyclization : Subsequent oxidation steps convert the intermediate products into the desired dioxoimidazolidine structure.

Pharmacological Research

- Inhibitory Activity on Enzymes : The compound has been identified as a potential inhibitor of certain metalloproteases involved in disease progression, particularly in cardiovascular diseases .

- Clinical Implications : Given its diverse biological activities, there is ongoing research into the clinical applications of this compound as a therapeutic agent in treating various diseases.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The terminal aldehyde group (-CHO) at position 4 participates in characteristic nucleophilic addition and redox reactions:

Oxidation Reactions

-

The aldehyde undergoes oxidation to form a carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

Reduction Reactions

-

Catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:

Schiff Base Formation

-

Reacts with primary amines (R–NH₂) to form imine derivatives:

Carbonyl Group Reactivity

The two carbonyl groups (C=O) at positions 2 and 5 are electrophilic centers, enabling:

Nucleophilic Attack

-

Grignard reagents (RMgX) add to the carbonyl carbons, forming secondary alcohols after hydrolysis:

Condensation Reactions

-

Knoevenagel condensation with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives under basic conditions.

Ring-Opening and Cyclization

The imidazolidine ring demonstrates sensitivity to acidic/basic conditions and transition-metal catalysis:

Acid-Catalyzed Hydrolysis

-

In aqueous HCl, the ring opens to yield a diamine intermediate, which rearranges into urea or carbamate derivatives:

Rhodium-Catalyzed Cycloaddition

-

Under Rh(I) catalysis, the compound participates in [3+2] cycloadditions with alkynes to form substituted oxazoles, though yields vary significantly for aliphatic vs. aromatic substrates .

Sulfur-Based Functionalization

Reactions with sulfur nucleophiles (e.g., thiols) target the aldehyde and carbonyl groups:

Thioacetal Formation

-

Reacts with ethanedithiol (HS–CH₂–CH₂–SH) in acidic conditions to form stable thioacetals:

Radical-Mediated Reactions

Copper-mediated radical pathways enable nitrile oxide formation, which undergoes [3+2] cycloaddition with alkynes to yield isoxazoles :

Mechanistic Insights

-

Rhodium Catalysis : The reaction proceeds via a rhodium-carbene intermediate, where the carbonyl oxygen attacks the carbene carbon, followed by cyclization and dehydration .

-

Radical Pathways : Copper carbenes react with nitroso radicals to form nitrile oxides, enabling regioselective cycloadditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde, it is essential to compare it with structurally related imidazolidine derivatives and other heterocycles. Below is an analysis of key analogs and their distinguishing attributes:

Structural Analogues

2,5-Dioxo-imidazolidine-4-carbaldehyde Key Difference: Lacks the butyl substituent at the 4-position. Computational studies using methods like AM1 (Austin Model 1) could quantify electronic differences, such as dipole moments or HOMO-LUMO gaps, between the two compounds .

4-Methyl-2,5-dioxo-imidazolidine-4-carbaldehyde

- Key Difference : Substitutes butyl with a methyl group.

- Impact : Shorter alkyl chains decrease steric hindrance and enhance solubility in polar solvents. This modification may alter reactivity in nucleophilic addition reactions at the carbaldehyde site.

Functional Group Variations

4-Butyl-2,5-dioxo-imidazolidine

- Key Difference : Absence of the carbaldehyde group.

- Impact : The lack of an aldehyde reduces electrophilicity, diminishing its utility in condensation reactions or as a precursor for Schiff base formation.

4-Butyl-2-thioxo-imidazolidine-5-carbaldehyde Key Difference: Replaces the 5-ketone with a thione group.

Pharmacologically Relevant Heterocycles

For instance:

- The butyl group in the target compound may mimic the lipophilic side chains seen in BD 1008 , which influence receptor binding affinity .

- The carbaldehyde group could serve as a reactive handle for prodrug strategies, akin to the ester functionalities in (+)-MR200 .

Computational and Experimental Insights

Quantum mechanical models like AM1 are instrumental in predicting the behavior of such compounds. For example:

- AM1 Applications : This method can simulate the electronic environment of the carbaldehyde group, predicting its susceptibility to nucleophilic attack compared to analogs with electron-withdrawing or donating substituents .

- Thermodynamic Stability : AM1 might reveal that the butyl chain stabilizes the imidazolidine ring through hyperconjugation, a feature absent in shorter-chain derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-2,5-dioxo-imidazolidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted aldehydes and urea derivatives under reflux conditions. For example, substituted benzaldehydes can react with amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization can be achieved by varying solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–8 hours) to improve yield. AI-driven synthesis planning tools, such as those leveraging retrosynthetic analysis and databases like Reaxys, can propose alternative pathways and predict optimal conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., butyl chain and carbonyl groups).

- HPLC : Use C18 columns with UV detection (λ = 220–280 nm) to assess purity (>95% threshold).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-reference data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity?

- Methodological Answer : Test solubility in graded solvents (water, ethanol, DMSO, DCM) at 25°C. For example, polar aprotic solvents like DMF enhance nucleophilic reactivity in condensation reactions, while ethanol balances solubility and cost. Record solubility thresholds (e.g., 8.45 mg/mL in water for analogs) . Use Hansen solubility parameters to predict miscibility and design reaction media .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to simulate NMR/IR spectra and compare with experimental results. For discrepancies in carbonyl peak assignments, use density functional theory (DFT) to model tautomeric equilibria or solvent effects . Integrate factorial design (e.g., varying temperature/pH) to isolate variables causing data inconsistencies .

Q. What strategies are effective for elucidating the reaction mechanism of imidazolidine ring formation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., enolates or Schiff bases).

- Isotopic Labeling : Use -labeled urea derivatives to trace nitrogen incorporation into the imidazolidine ring.

- Computational Modeling : Employ transition-state search algorithms (e.g., NEB method) to identify energetically favorable pathways .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Process Control : Use microreactors to improve heat/mass transfer in exothermic steps.

- Byproduct Analysis : Apply LC-MS to identify side products (e.g., over-oxidized aldehydes) and adjust stoichiometry.

- Membrane Separation : Purify intermediates via nanofiltration or liquid-liquid extraction to reduce carryover impurities .

Q. What green chemistry approaches minimize waste in its synthesis?

- Methodological Answer :

- Catalysis : Replace acetic acid with immobilized enzymes (e.g., lipases) for recyclable, solvent-free conditions.

- Solvent Substitution : Use cyclopentyl methyl ether (CPME) or bio-based ethanol to reduce toxicity.

- Atom Economy : Optimize stoichiometry using computational tools to maximize reactant utilization .

Data Analysis and Experimental Design

Q. How to design a factorial experiment to evaluate the impact of substituents on bioactivity?

- Methodological Answer : Use a factorial design (k = variables like alkyl chain length, electron-withdrawing groups). For example:

- Factors : Butyl vs. pentyl chain; carbaldehyde vs. nitro groups.

- Response Variables : IC values in enzyme assays.

- Statistical Analysis : Apply ANOVA to identify significant interactions and optimize substituent combinations .

Q. What computational tools integrate experimental data for predictive modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.